molecular formula C28H37Cl2N3O2 B13787999 Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride CAS No. 80785-09-7

Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N'-(p-methoxyphenyl)-, dihydrochloride

Cat. No.: B13787999
CAS No.: 80785-09-7
M. Wt: 518.5 g/mol
InChI Key: SAPKLIKREWRSLO-UHFFFAOYSA-N
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Description

Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes benzamidine and diisopropylamino groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Benzamidine Core: This step involves the reaction of benzamidine with appropriate reagents to form the core structure.

    Introduction of the Diisopropylamino Group: This step involves the reaction of the intermediate with diisopropylamine under controlled conditions.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diisopropylamino group.

    Reduction: Reduction reactions may target the benzamidine core.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules.

Biology

In biological research, it may be used to study enzyme inhibition or as a ligand in binding studies.

Medicine

Industry

In the industrial sector, it may be used in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine Derivatives: Compounds with similar benzamidine cores.

    Diisopropylamino Compounds: Compounds containing the diisopropylamino group.

    Ether Derivatives: Compounds with similar ether linkages.

Uniqueness

The uniqueness of Benzamidine, N-(p-(2-(diisopropylamino)ethoxy)phenyl)-N’-(p-methoxyphenyl)-, dihydrochloride lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to other similar compounds.

Properties

CAS No.

80785-09-7

Molecular Formula

C28H37Cl2N3O2

Molecular Weight

518.5 g/mol

IUPAC Name

2-[4-[(4-methoxyanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dichloride

InChI

InChI=1S/C28H35N3O2.2ClH/c1-21(2)31(22(3)4)19-20-33-27-17-13-25(14-18-27)30-28(23-9-7-6-8-10-23)29-24-11-15-26(32-5)16-12-24;;/h6-18,21-22H,19-20H2,1-5H3,(H,29,30);2*1H

InChI Key

SAPKLIKREWRSLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=C(C=C3)OC)C(C)C.[Cl-].[Cl-]

Origin of Product

United States

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